[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride [2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride
Brand Name: Vulcanchem
CAS No.: 85392-24-1
VCID: VC17054982
InChI: InChI=1S/C20H27ClN5O2.ClH/c1-6-24(11-12-26(3,4)5)16-7-9-19(15(2)13-16)22-23-20-10-8-17(25(27)28)14-18(20)21;/h7-10,13-14H,6,11-12H2,1-5H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C20H27Cl2N5O2
Molecular Weight: 440.4 g/mol

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride

CAS No.: 85392-24-1

Cat. No.: VC17054982

Molecular Formula: C20H27Cl2N5O2

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride - 85392-24-1

Specification

CAS No. 85392-24-1
Molecular Formula C20H27Cl2N5O2
Molecular Weight 440.4 g/mol
IUPAC Name 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;chloride
Standard InChI InChI=1S/C20H27ClN5O2.ClH/c1-6-24(11-12-26(3,4)5)16-7-9-19(15(2)13-16)22-23-20-10-8-17(25(27)28)14-18(20)21;/h7-10,13-14H,6,11-12H2,1-5H3;1H/q+1;/p-1
Standard InChI Key XSOFBRAWCCIZBB-UHFFFAOYSA-M
Canonical SMILES CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C.[Cl-]

Introduction

Chemical Identity and Nomenclature

Systematic Identification

The compound is systematically named according to IUPAC conventions as 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium chloride . Its molecular formula is C₂₀H₂₇Cl₂N₅O₂, with a molecular weight of 440.4 g/mol . The structure integrates a chloronitrophenylazo group, a methyl-substituted aniline moiety, and a quaternary ammonium group, conferring both chromophoric and cationic characteristics.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Registry Number85392-24-1
EC Number286-883-5
Molecular FormulaC₂₀H₂₇Cl₂N₅O₂
Exact Mass439.1542 Da
SMILES NotationCCN(CCN+(C)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)N+[O-])Cl)C.[Cl-]

Structural and Electronic Properties

Molecular Architecture

The molecule comprises three distinct regions:

  • Chloronitrophenylazo Group: A 2-chloro-4-nitrophenyl ring connected via an azo (-N=N-)- linkage. This group serves as the chromophore, absorbing visible light due to extended π-conjugation .

  • Methyl-Aniline Bridge: A 3-methyl-substituted aniline group that enhances steric stability and modulates electronic interactions.

  • Quaternary Ammonium Head: A trimethylammonium group linked through an ethylaminoethyl chain, imparting cationic solubility and substrate affinity .

Computed Physicochemical Properties

The compound exhibits:

  • Hydrogen Bond Acceptors: 6 (primarily from nitro and azo groups) .

  • Rotatable Bonds: 7, enabling conformational flexibility .

  • LogP (Predicted): ~3.2, indicating moderate hydrophobicity suitable for dyeing hydrophobic fibers .

Table 2: Key Computed Properties

PropertyValueMethod
Hydrogen Bond Donors0Cactvs 3.4.8.18
Topological Polar Surface Area117 ŲPubChem
Heavy Atoms29PubChem

Synthesis and Industrial Relevance

Synthetic Pathways

The compound is synthesized via diazotization and coupling reactions:

  • Diazotization: 2-Chloro-4-nitroaniline is treated with nitrous acid (HNO₂) to form a diazonium salt.

  • Coupling: The diazonium salt reacts with N-ethyl-3-methylaniline under alkaline conditions to yield the azo intermediate.

  • Quaternization: The tertiary amine is alkylated with methyl chloride to form the quaternary ammonium group .

Future Research Directions

Further studies should prioritize:

  • Application-Specific Testing: Efficacy in dyeing synthetic fibers under varying pH and temperature conditions.

  • Ecotoxicological Profiling: Assessing aquatic toxicity and biodegradability.

  • Structure-Activity Relationships: Modifying substituents to enhance photostability or reduce mutagenic potential .

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